molecular formula C13H17NO2 B15318906 3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine

3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine

Cat. No.: B15318906
M. Wt: 219.28 g/mol
InChI Key: RAXLUFFYSJTLKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine is an organic compound characterized by the presence of a pyrrolidine ring attached to a dihydrobenzo[b][1,4]dioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the alkylation of pyrrolidine with a suitable dihydrobenzo[b][1,4]dioxin derivative. The reaction typically requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: H2 gas with Pd/C catalyst, sodium borohydride (NaBH4) in ethanol.

    Substitution: Alkyl halides in the presence of a base like NaH, acyl chlorides in the presence of a base like pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines[4][4].

Scientific Research Applications

3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrolidine ring and a dihydrobenzo[b][1,4]dioxin moiety makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)pyrrolidine

InChI

InChI=1S/C13H17NO2/c1-2-12-13(16-6-5-15-12)8-10(1)7-11-3-4-14-9-11/h1-2,8,11,14H,3-7,9H2

InChI Key

RAXLUFFYSJTLKJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CC2=CC3=C(C=C2)OCCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.